{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is a complex organic compound that features a unique combination of pyridine, thiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H18ClN7OS |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H18ClN7OS/c1-12-15(28-18(23-12)24-14-4-3-13(19)11-22-14)16(27)25-7-9-26(10-8-25)17-20-5-2-6-21-17/h2-6,11H,7-10H2,1H3,(H,22,23,24) |
InChI Key |
BFRJEQZKPHXKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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